3-ethynyl-pyridin-2,6-diamine
Overview
Description
3-ethynyl-pyridin-2,6-diamine is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, featuring an ethynyl group at the 3-position and amino groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-pyridin-2,6-diamine typically involves the functionalization of pyridine rings. One common method is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the condensation of 1,5-dicarbonyls with ammonia can yield pyridine derivatives . Another approach involves the use of diazo compounds generated in situ, which react with terminal alkynes to produce the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-pyridin-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce aminopyridine derivatives.
Scientific Research Applications
3-ethynyl-pyridin-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethynyl-pyridin-2,6-diamine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence cellular pathways and enzyme activities, making the compound useful in biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynylpyridine
- 3-Ethynylthiophene
- 2-Ethynylpyrimidine
- 4-Ethynylpyridine
- 5-Ethynylpyrimidine
Uniqueness
3-ethynyl-pyridin-2,6-diamine is unique due to the presence of both ethynyl and amino groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
3-ethynylpyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLWBCLZSGCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717384 | |
Record name | 3-Ethynylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936342-42-6 | |
Record name | 3-Ethynylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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